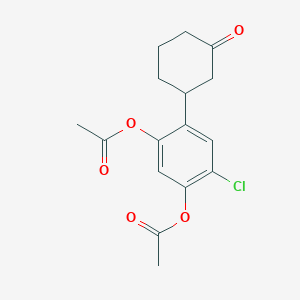
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate is a chemical compound that features a phenylene ring substituted with a chloro group and a 3-oxocyclohexyl group, along with two acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate typically involves the following steps:
Formation of the 3-oxocyclohexyl group: This can be achieved through the oxidation of cyclohexanol to cyclohexanone, followed by further oxidation to form the 3-oxocyclohexyl group.
Substitution on the phenylene ring: The phenylene ring is substituted with a chloro group and a 3-oxocyclohexyl group through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the phenylene ring to introduce the acetate groups. This can be done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
4-Chloro-1,3-phenylene diacetate: Lacks the 3-oxocyclohexyl group.
6-(3-oxocyclohexyl)-1,3-phenylene diacetate: Lacks the chloro group.
4-Chloro-6-(3-hydroxycyclohexyl)-1,3-phenylene diacetate: Contains a hydroxyl group instead of an oxo group.
Uniqueness
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate is unique due to the presence of both the chloro and 3-oxocyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various applications.
特性
CAS番号 |
660818-52-0 |
|---|---|
分子式 |
C16H17ClO5 |
分子量 |
324.75 g/mol |
IUPAC名 |
[5-acetyloxy-4-chloro-2-(3-oxocyclohexyl)phenyl] acetate |
InChI |
InChI=1S/C16H17ClO5/c1-9(18)21-15-8-16(22-10(2)19)14(17)7-13(15)11-4-3-5-12(20)6-11/h7-8,11H,3-6H2,1-2H3 |
InChIキー |
AOQYFTAZHGQSHW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1C2CCCC(=O)C2)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


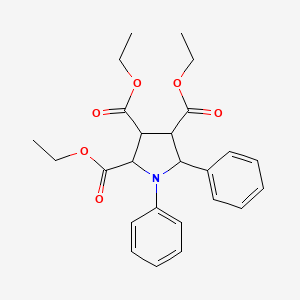
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
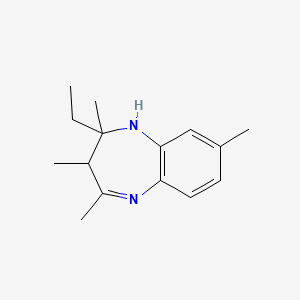
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
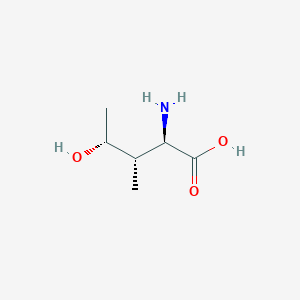
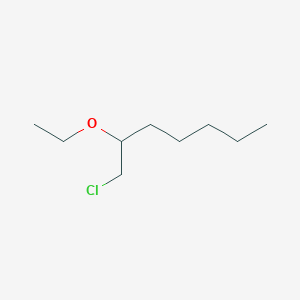
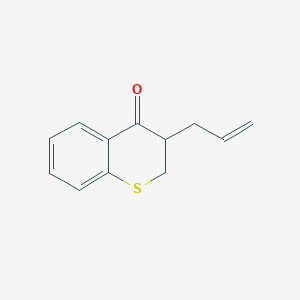
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)

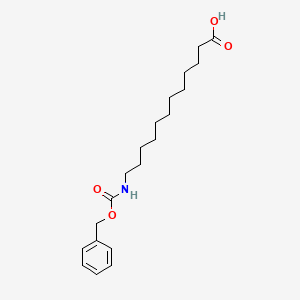
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)

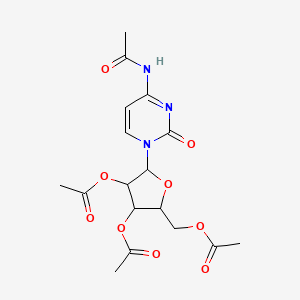
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
